GMC 2-113

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

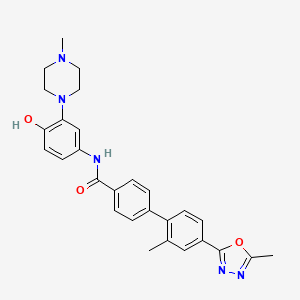

GMC 2-113 is a selective antagonist for the serotonin receptor 5-HT1B. It is known for its high selectivity, with a ratio of IC50 affinities for 1B versus 1D up to 63 . This compound is primarily used in scientific research to study the role of serotonin receptors in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GMC 2-113 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with a biphenyl derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

GMC 2-113 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of a carboxylic acid derivative, while reduction can yield an alcohol derivative .

Scientific Research Applications

GMC 2-113 is widely used in scientific research, particularly in the fields of:

Chemistry: To study the properties and reactions of serotonin receptor antagonists.

Biology: To investigate the role of serotonin receptors in various biological processes.

Medicine: To explore potential therapeutic applications for conditions related to serotonin dysregulation, such as depression and anxiety.

Industry: As a reference compound in the development of new serotonin receptor antagonists.

Mechanism of Action

GMC 2-113 exerts its effects by selectively binding to the serotonin receptor 5-HT1B, thereby blocking the action of serotonin. This inhibition affects various downstream signaling pathways, leading to changes in neurotransmitter release and neuronal activity. The molecular targets involved include the 5-HT1B receptor and associated G-proteins .

Comparison with Similar Compounds

Similar Compounds

GMC 2-29: Another selective antagonist for the serotonin receptor 5-HT1B and 5-HT1D.

GMC 3-15: A selective antagonist for the serotonin receptor 5-HT1B and 5-HT1D.

GMC 15-27: A selective antagonist for the serotonin receptor 5-HT1B and 5-HT1D.

Uniqueness

GMC 2-113 is unique due to its high selectivity for the 5-HT1B receptor, with a significantly higher ratio of IC50 affinities for 1B versus 1D compared to similar compounds. This makes it a valuable tool for studying the specific role of the 5-HT1B receptor in various physiological and pathological processes .

Biological Activity

GMC 2-113 is a selective antagonist for the serotonin receptor 5-HT1B, notable for its high selectivity and potential therapeutic applications in various physiological and pathological processes. This article delves into the biological activity of this compound, including its mechanism of action, research findings, and case studies.

Overview of this compound

This compound has demonstrated significant selectivity for the 5-HT1B receptor over the 5-HT1D receptor, with an IC50 ratio indicating a preference of up to 63 times greater affinity for the former. This selectivity positions this compound as a valuable tool in pharmacological research focused on serotonin-related pathways.

The primary mechanism through which this compound operates is by binding selectively to the 5-HT1B receptor. This antagonistic action inhibits serotonin's effects, leading to alterations in downstream signaling pathways, neurotransmitter release, and neuronal activity. The interaction with G-proteins associated with the 5-HT1B receptor is crucial for its biological effects.

Pharmacological Studies

Recent studies have highlighted this compound's role in modulating serotonin-related signaling pathways:

- Selectivity Profile : In vitro assays revealed that this compound exhibits a significantly higher selectivity for the 5-HT1B receptor compared to other serotonin receptors, making it a prime candidate for further research into serotonin dysregulation conditions such as anxiety and depression.

- Therapeutic Potential : The compound has been explored for its potential in treating disorders linked to serotonin imbalance, including mood disorders and certain anxiety conditions. Its ability to selectively inhibit the 5-HT1B receptor suggests a mechanism that could minimize side effects associated with less selective serotonergic agents .

Case Studies

A review of literature reveals several case studies that utilized this compound in experimental settings:

- Anxiety Models : In animal models of anxiety, administration of this compound resulted in reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent through serotonergic modulation .

- Depression Research : Studies indicated that this compound could enhance the efficacy of conventional antidepressants by providing a complementary mechanism targeting the serotonergic system .

Comparative Analysis with Similar Compounds

| Compound | Receptor Target | Selectivity Ratio (5-HT1B vs. 5-HT1D) | Notable Effects |

|---|---|---|---|

| This compound | 5-HT1B | Up to 63 | Antidepressant, anxiolytic potential |

| GMC 2-29 | 5-HT1B/5-HT1D | Moderate | Broader serotonergic effects |

| GMC 3-15 | 5-HT1B/5-HT1D | Moderate | Similar therapeutic applications |

This compound stands out due to its high selectivity for the 5-HT1B receptor compared to similar compounds, which may lead to fewer side effects and more targeted therapeutic outcomes.

Properties

IUPAC Name |

N-[4-hydroxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O3/c1-18-16-22(28-31-30-19(2)36-28)8-10-24(18)20-4-6-21(7-5-20)27(35)29-23-9-11-26(34)25(17-23)33-14-12-32(3)13-15-33/h4-11,16-17,34H,12-15H2,1-3H3,(H,29,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGSHZDQUKRUEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)O)N5CCN(CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.